3-Acetoxy-5-hydroxy styrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

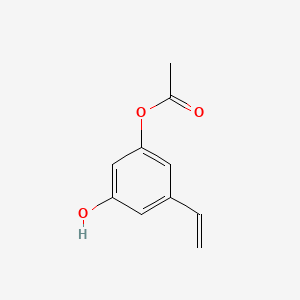

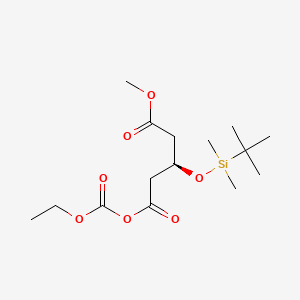

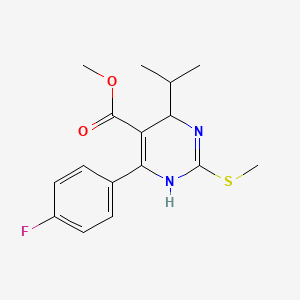

3-Acetoxy-5-hydroxy styrene is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 . It is used for research purposes .

Synthesis Analysis

A practical route for the preparation of poly(4-hydroxystyrene), a useful photoresist material, has been reported . The synthesis and characterization of poly(4-hydroxystyrene) (PHS) and poly(4-vinylphenol) (PVPh) by the polymer modification route are reported. Polystyrene prepared by free-radical and anionic polymerization was acetylated quantitatively to poly(4-acetylstyrene) (ACPS) with acetyl chloride and anhydrous aluminum trichloride in carbon disulfide .Molecular Structure Analysis

The molecular structure of 3-Acetoxy-5-hydroxy styrene is represented by the formula C10H10O3 .Chemical Reactions Analysis

The polymerization of the three acetylated 4-vinylphenols was performed by free radical polymerization . The chain transfer constants of styrene and 4-acetoxy styrene 4c in toluene were evaluated in the Mayo procedure using the number-average molecular weight (Mn) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-5-hydroxy styrene include a molecular weight of 178.18 g/mol, a molecular formula of C10H10O3, and a complexity of 200 .Scientific Research Applications

Polymer Synthesis and Characterization

Nitroxide-mediated radical polymerization techniques have been explored using styrene derivatives, where certain TEMPO derivatives like 4-acetoxy-2,2,6,6-tetramethylpiperidine-1-oxy (ATEMPO) offer an optimal balance between hydrophilic and hydrophobic characteristics for living radical polymerization in emulsion. This method is critical for synthesizing polymers with controlled properties (Cao, He, Li, & Yang, 2001).

The synthesis of H-shaped copolymers through a combination of reversible addition-fragmentation chain transfer (RAFT) polymerization and cation ring-opening polymerization (CROP) has been demonstrated using styrene and other monomers. This innovative approach allows the creation of well-defined block copolymers with unique structures and properties (Liu & Pan, 2005).

Catalysis and Reaction Mechanisms

- The hydration of olefins like styrene to produce alcohols has been investigated using wool-supported palladium catalysts. This method showcases the ability to convert hydrophobic compounds into more functionalized derivatives under mild conditions, opening pathways for synthesizing valuable chemical intermediates (Wang, Sui, Huang, & Jiang, 2006).

Polymer Modification and Applications

- Styrene/4-hydroxystyrene gradient copolymers have been synthesized and analyzed for their potential in compatibilizing immiscible polymer blends through hydrogen-bonding effects. This research highlights the importance of functionalized styrenic polymers in enhancing the physical properties of polymer blends, which is crucial for developing new materials with tailored characteristics (Kim, Zhou, Nguyen, & Torkelson, 2006).

Future Directions

properties

IUPAC Name |

(3-ethenyl-5-hydroxyphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-3-8-4-9(12)6-10(5-8)13-7(2)11/h3-6,12H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGQHSMFHGYADS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700728 |

Source

|

| Record name | 3-Ethenyl-5-hydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-5-hydroxy styrene | |

CAS RN |

920489-98-1 |

Source

|

| Record name | 3-Ethenyl-5-hydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)

![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)